molecular formula C11H11ClN2 B14049679 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Katalognummer: B14049679
Molekulargewicht: 206.67 g/mol
InChI-Schlüssel: NVHGHSUZYMAOKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a chlorine atom at the 4-position and a cyclobutyl group at the 2-position.

Eigenschaften

Molekularformel

C11H11ClN2

Molekulargewicht

206.67 g/mol

IUPAC-Name

4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN2/c12-9-4-5-13-11-8(9)6-10(14-11)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)

InChI-Schlüssel

NVHGHSUZYMAOKW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=CC3=C(C=CN=C3N2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Approaches for Core Scaffold Formation

The pyrrolo[2,3-b]pyridine core is often synthesized via cyclization of appropriately substituted precursors. A common route involves the condensation of aminopyridine derivatives with carbonyl-containing intermediates. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) serves as a key intermediate, which can be functionalized at position 2. Cyclization reactions typically employ acidic or basic conditions to promote ring closure.

In one protocol, a pyridine derivative bearing an amino group at position 3 reacts with a β-ketoester under acidic conditions, forming the pyrrole ring through intramolecular cyclization. Subsequent chlorination at position 4 using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) yields the 4-chloro intermediate.

Alkylation Strategies for Direct Functionalization

Direct alkylation at position 2 is another viable route. Patent US7528146 describes the use of cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base to alkylate the pyrrolopyridine nitrogen.

Optimized Protocol

  • Substrate : 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equiv).
  • Alkylating Agent : Cyclobutyl bromide (1.2 equiv).
  • Base : Potassium tert-butoxide (2 equiv) in tetrahydrofuran (THF).
  • Conditions : Stirring at 60°C for 6 hours under inert atmosphere.
  • Yield : ~70% after column chromatography.

This method requires careful control of reaction conditions to avoid over-alkylation or decomposition of the cyclobutyl group.

Protecting Group Strategies

To enhance regioselectivity, NH-protecting groups (e.g., tosyl or tert-butoxycarbonyl) are employed. For instance, temporary protection of the pyrrole nitrogen enables selective functionalization at position 2:

  • Protection : Treatment with p-toluenesulfonyl chloride in pyridine.
  • Alkylation : Reaction with cyclobutylmagnesium bromide in THF.
  • Deprotection : Acidic hydrolysis using HCl in methanol.

This approach improves yield (75–80%) by preventing side reactions at the NH position.

Chlorination Methods

Chlorination at position 4 is typically achieved using POCl₃ in dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution:

  • Substrate : 1H-Pyrrolo[2,3-b]pyridine (1 equiv).
  • Chlorinating Agent : POCl₃ (3 equiv) in DMF (catalytic).
  • Conditions : Reflux at 110°C for 4 hours.
  • Workup : Quenching with ice-water and neutralization with NaHCO₃.

This method affords 4-chloro-1H-pyrrolo[2,3-b]pyridine in 65–75% yield, which is subsequently functionalized at position 2.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Suzuki Coupling Cross-coupling with Pd catalyst 60–85 High regioselectivity, scalability Requires expensive catalysts
Direct Alkylation Alkylation with cyclobutyl bromide 65–70 Simplicity, fewer steps Risk of over-alkylation
Protecting Group Tosyl protection/deprotection 75–80 Enhanced selectivity Additional steps for protection
Chlorination POCl₃-mediated substitution 65–75 Reliable for position 4 Harsh conditions, corrosion hazards

Challenges and Optimization

  • Steric Hindrance : The cyclobutyl group’s steric bulk necessitates prolonged reaction times or elevated temperatures for complete conversion.
  • Catalyst Selection : Palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve coupling efficiency with boronic acids.
  • Purification : Silica gel chromatography is commonly used, though recrystallization from ethanol/water mixtures offers a greener alternative.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved can vary depending on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of 1H-Pyrrolo[2,3-b]pyridine, such as:

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is unique due to the specific combination of the chlorine atom and the cyclobutyl group, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain applications, such as targeted drug design or the development of specialized materials .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine derivatives, particularly 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of pyrrolopyridines that exhibit potential as therapeutic agents in various diseases, including cancer and inflammatory conditions.

Molecular Characteristics:

  • Molecular Formula: C11_{11}H11_{11}ClN2_2
  • Molecular Weight: 206.67 g/mol
  • CAS Number: 1014613-57-0

Physical Properties:

  • LogP (Partition Coefficient): 3.48, indicating moderate lipophilicity which can influence bioavailability and permeability.

Anticancer Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:
In a recent investigation, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their cytotoxic effects against ovarian and breast cancer cell lines. Compounds exhibited moderate to strong cytotoxicity with selectivity toward cancer cells over normal cells, suggesting potential for further development as anticancer agents .

CompoundCancer Cell LineIC50_{50} (µM)
4-Chloro-2-cyclobutylOvarian15
4-Chloro-2-cyclobutylBreast20

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Specifically, compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages stimulated by lipopolysaccharides.

Mechanism of Action:
A notable compound from this series demonstrated selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B, which is involved in the regulation of inflammatory responses. The compound's ability to significantly reduce TNF-α levels highlights its potential in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that some pyrrolo[2,3-b]pyridine derivatives exhibit neuroprotective effects. These compounds may target specific CNS receptors and pathways involved in neurodegenerative diseases.

Research Findings:
In a study assessing the interaction of these compounds with CNS receptors, one derivative showed promising results by selectively inhibiting certain receptors while maintaining low toxicity profiles . This selectivity is crucial for minimizing side effects in therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclo-condensation reactions utilizing readily available starting materials. The structure-activity relationship studies indicate that modifications at the cyclobutyl position can significantly influence the biological activity of the resulting compounds.

Synthesis Overview:

  • Starting Materials: 2-amino-1,5-diphenyl-1H-pyrrole derivatives.
  • Reagents: Acetic acid and hydrochloric acid as catalysts.
  • Conditions: Reflux for several hours followed by purification.

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The cyclobutyl group typically shows multiplet signals between δ 2.5–3.5 ppm for CH₂ protons, while the chloro substituent deshields adjacent pyridine carbons (e.g., C4 at ~150 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating stability of the cyclobutyl moiety .

Q. Advanced Methods

  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in Stokes et al.’s study of analogous kinase inhibitors .
  • IR Spectroscopy : Identifies hydrogen bonding in N-H groups (stretching at ~3400 cm⁻¹), crucial for assessing intermolecular interactions .

What strategies are employed to evaluate the biological activity of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives, particularly in kinase inhibition?

Q. Basic Screening

  • In vitro Kinase Assays : Measure IC₅₀ values against targets like FGFR1–4 using fluorescence polarization. Compound 4h (a related derivative) showed IC₅₀ values of 7–25 nM for FGFR1–3, highlighting its pan-FGFR activity .
  • Cell Viability Assays : MTT or CellTiter-Glo® assess antiproliferative effects in cancer lines (e.g., 4T1 breast cancer cells) .

Q. Advanced Mechanistic Studies

  • Apoptosis and Migration Assays : Flow cytometry (Annexin V/PI staining) and Transwell assays quantify pro-apoptotic and anti-metastatic effects. For example, 4h reduced 4T1 cell migration by 60% at 1 µM .
  • Molecular Docking : Predict binding modes in FGFR’s ATP-binding pocket; the cyclobutyl group enhances hydrophobic interactions with Val492 and Ala564 residues .

How can structure-activity relationships (SAR) guide the optimization of 1H-pyrrolo[2,3-b]pyridine derivatives for enhanced selectivity?

Q. Key SAR Insights

  • 4-Chloro Group : Critical for kinase inhibition; replacing Cl with F or CN reduces potency by 10–20-fold due to weaker electrophilicity .
  • Cyclobutyl Substitution : Improves metabolic stability compared to linear alkyl chains (e.g., t½ increased from 2.1 to 6.7 hours in liver microsomes) .

Q. Advanced Design

  • Bioisosteric Replacement : Substituting cyclobutyl with spirocyclic or bicyclic groups (e.g., azetidine) enhances target engagement and reduces off-target effects .
  • Fragment-Based Screening : Identifies minimal pharmacophores, as demonstrated in MTH1 inhibitor studies using pyrrolo[2,3-b]pyridine cores .

What toxicological considerations are critical for advancing 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives into preclinical studies?

Q. Basic Toxicology

  • Acute Toxicity : Limited data exist, but Ames tests for mutagenicity and hERG assays (to assess cardiac risk) are recommended .
  • In vitro Hepatotoxicity : CYP450 inhibition assays (e.g., CYP3A4) screen for metabolic interference .

Q. Advanced Risk Mitigation

  • Genotoxicity Studies : COMET assays detect DNA damage; cyclobutyl derivatives show lower strand breakage compared to aryl analogs .
  • In vivo PK/PD : Rodent studies measuring Cmax and AUC optimize dosing regimens. For example, 4h achieved tumor regression at 10 mg/kg (oral) with minimal hepatotoxicity .

How can researchers resolve contradictions in reported biological data for pyrrolo[2,3-b]pyridine derivatives?

Q. Case Study: Anticancer vs. Antipyretic Activity

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., Western blot for p-FGFR vs. ELISA for inflammatory cytokines) .
  • Contextual Factors : Cell line specificity (e.g., 4T1 vs. mesothelioma models) and compound solubility (DMSO vs. PEG formulations) significantly impact outcomes .

Q. Advanced Approaches

  • Meta-Analysis : Pool data from public databases (ChEMBL, PubChem) to identify consensus targets.
  • Machine Learning : Predict off-target interactions using QSAR models trained on kinase inhibitor datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.